molecular formula C10H10ClN3 B3006015 1-benzyl-3-chloro-5-methyl-1H-1,2,4-triazole CAS No. 1322604-99-8

1-benzyl-3-chloro-5-methyl-1H-1,2,4-triazole

Cat. No.: B3006015
CAS No.: 1322604-99-8
M. Wt: 207.66
InChI Key: MVFBNSLNFBAYSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-3-chloro-5-methyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzyl group at the first position, a chlorine atom at the third position, and a methyl group at the fifth position of the triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-chloro-5-methyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of benzyl chloride with 3-chloro-5-methyl-1H-1,2,4-triazole in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-chloro-5-methyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or other functional groups.

    Reduction Reactions: The triazole ring can be reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products

    Substitution: Formation of 1-benzyl-3-amino-5-methyl-1H-1,2,4-triazole.

    Oxidation: Formation of 1-benzyl-3-chloro-5-carboxy-1H-1,2,4-triazole.

    Reduction: Formation of 1-benzyl-3-chloro-5-methyl-1,2,4-triazoline.

Scientific Research Applications

1-benzyl-3-chloro-5-methyl-1H-1,2,4-triazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-1H-1,2,4-triazole
  • 3-chloro-1H-1,2,4-triazole
  • 5-methyl-1H-1,2,4-triazole

Uniqueness

1-benzyl-3-chloro-5-methyl-1H-1,2,4-triazole is unique due to the specific combination of substituents on the triazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-benzyl-3-chloro-5-methyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c1-8-12-10(11)13-14(8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFBNSLNFBAYSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1CC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.